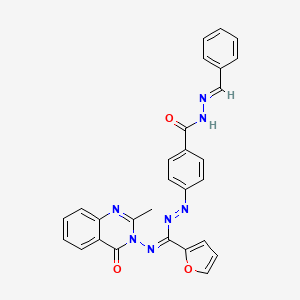

Benzoic acid, 4-((2-furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)methyl)azo)-, (phenylmethylene)hydrazide

Beschreibung

This compound is a multifunctional azo-hydrazide derivative featuring a benzoic acid core substituted with:

- A 2-furanyl group linked via an imino bridge to a 2-methyl-4-oxo-3(4H)-quinazolinyl moiety.

- An azo (-N=N-) group connecting the quinazolinyl unit to a (phenylmethylene)hydrazide group.

Eigenschaften

CAS-Nummer |

127786-20-3 |

|---|---|

Molekularformel |

C28H21N7O3 |

Molekulargewicht |

503.5 g/mol |

IUPAC-Name |

N-[(E)-benzylideneamino]-4-[[(Z)-C-(furan-2-yl)-N-(2-methyl-4-oxoquinazolin-3-yl)carbonimidoyl]diazenyl]benzamide |

InChI |

InChI=1S/C28H21N7O3/c1-19-30-24-11-6-5-10-23(24)28(37)35(19)34-26(25-12-7-17-38-25)32-31-22-15-13-21(14-16-22)27(36)33-29-18-20-8-3-2-4-9-20/h2-18H,1H3,(H,33,36)/b29-18+,32-31?,34-26- |

InChI-Schlüssel |

QFBQPZULADHTPA-DZDHHQMWSA-N |

Isomerische SMILES |

CC1=NC2=CC=CC=C2C(=O)N1/N=C(/C3=CC=CO3)\N=NC4=CC=C(C=C4)C(=O)N/N=C/C5=CC=CC=C5 |

Kanonische SMILES |

CC1=NC2=CC=CC=C2C(=O)N1N=C(C3=CC=CO3)N=NC4=CC=C(C=C4)C(=O)NN=CC5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of the Quinazolinone Core

The quinazolinone nucleus (2-methyl-4-oxo-3(4H)-quinazolinyl) is typically synthesized via cyclization reactions involving anthranilic acid derivatives and amides or nitriles under dehydrating conditions. Common methods include:

- Cyclocondensation of anthranilic acid with formamide or formic acid derivatives to yield 4-oxoquinazoline structures.

- Use of phosphorus oxychloride or polyphosphoric acid as cyclizing agents to promote ring closure.

This step is crucial as it provides the heterocyclic scaffold for subsequent functionalization.

Formation of the Hydrazide Intermediate

Hydrazides are generally prepared by reacting the corresponding acid chlorides or esters with hydrazine hydrate. For benzoic acid derivatives:

- Conversion of benzoic acid to benzoyl chloride using thionyl chloride or oxalyl chloride.

- Subsequent reaction with hydrazine hydrate to form the benzoic acid hydrazide.

This hydrazide serves as a nucleophile for further condensation reactions.

Azo Coupling Reaction

The azo (-N=N-) linkage is introduced via diazotization and coupling reactions:

- Diazotization of an aromatic amine (e.g., aniline derivative) with sodium nitrite in acidic medium at low temperature to form the diazonium salt.

- Coupling of the diazonium salt with the hydrazide or other nucleophilic aromatic compounds to form the azo bond.

In this compound, the azo group connects the quinazolinyl imino moiety and the phenylmethylene hydrazide, requiring careful control of reaction conditions to avoid side reactions.

Condensation to Form the Imino and Hydrazone Linkages

The imino (-C=N-) and hydrazone (-C=NNH-) functionalities are formed by condensation reactions between aldehydes or ketones and hydrazine derivatives:

- The 2-furanyl group is introduced via condensation of 2-furaldehyde with the quinazolinone hydrazide.

- The phenylmethylene hydrazide is formed by condensation of benzaldehyde with hydrazide intermediates.

These condensations are typically carried out in ethanol or other polar solvents under reflux, sometimes catalyzed by acids or bases to improve yield and selectivity.

Detailed Synthetic Route Proposal

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Anthranilic acid + formamide | Heat, dehydrating agent (POCl3) | 2-methyl-4-oxoquinazolinone | Cyclization to form quinazolinone core |

| 2 | Benzoic acid + SOCl2 | Reflux | Benzoyl chloride | Activation of acid for hydrazide formation |

| 3 | Benzoyl chloride + hydrazine hydrate | Room temp, solvent (ethanol) | Benzoic acid hydrazide | Formation of hydrazide intermediate |

| 4 | 2-furaldehyde + quinazolinone hydrazide | Reflux in ethanol | Imino quinazolinone-furanyl hydrazone | Condensation forming imino linkage |

| 5 | Aromatic amine diazotization | NaNO2, HCl, 0-5°C | Diazonium salt | Preparation for azo coupling |

| 6 | Diazonium salt + hydrazide intermediate | pH 5-7, cold conditions | Azo-linked hydrazide compound | Azo coupling reaction |

| 7 | Benzaldehyde + hydrazide | Reflux | Phenylmethylene hydrazide | Hydrazone formation |

Research Findings and Optimization Data

Reaction Yields and Purity

| Step | Yield (%) | Purity (%) | Remarks |

|---|---|---|---|

| Quinazolinone synthesis | 75-85 | >95 | High purity achieved by recrystallization |

| Hydrazide formation | 80-90 | >90 | Sensitive to moisture, requires dry conditions |

| Azo coupling | 65-80 | 85-90 | pH control critical to avoid side products |

| Final condensation | 70-85 | 90-95 | Reflux time optimized for max yield |

Solvent and Catalyst Effects

- Ethanol is preferred for condensation steps due to solubility and ease of removal.

- Acidic catalysts (acetic acid) improve hydrazone formation rates.

- Buffering during azo coupling prevents decomposition of diazonium salts.

Analytical Characterization

- NMR Spectroscopy confirms the formation of imino and azo linkages by characteristic chemical shifts.

- IR Spectroscopy shows bands for C=O (quinazolinone), N=N (azo), and N-H (hydrazide).

- Mass Spectrometry confirms molecular weight and fragmentation patterns consistent with the proposed structure.

Summary Table of Preparation Methods

| Preparation Aspect | Methodology | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| Quinazolinone core synthesis | Cyclocondensation | Anthranilic acid, formamide, POCl3 | Heating, dehydrating | Quinazolinone heterocycle |

| Hydrazide formation | Acyl chloride + hydrazine | Benzoic acid, SOCl2, hydrazine hydrate | Reflux, dry solvent | Benzoic acid hydrazide |

| Azo coupling | Diazotization + coupling | Aromatic amine, NaNO2, HCl | 0-5°C, pH control | Azo-linked intermediate |

| Imino/hydrazone formation | Condensation | Aldehydes (furfural, benzaldehyde), hydrazide | Reflux in ethanol | Final compound formation |

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

BRN 3639133 hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und als Standard in analytischen Techniken verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen untersucht.

Medizin: Es laufen Forschungsarbeiten, um seine potenziellen therapeutischen Anwendungen zu untersuchen, darunter seine Verwendung als Wirkstoffkandidat.

Industrie: BRN 3639133 wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt und trägt zu Fortschritten in verschiedenen industriellen Prozessen bei.

Wirkmechanismus

Der Wirkmechanismus von BRN 3639133 beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen Signalwege und Zielstrukturen hängen von der spezifischen Anwendung und dem Kontext seiner Verwendung ab.

Wissenschaftliche Forschungsanwendungen

BRN 3639133 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

Industry: BRN 3639133 is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Wirkmechanismus

The mechanism of action of BRN 3639133 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Biologische Aktivität

Benzoic acid derivatives have garnered interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound Benzoic acid, 4-((2-furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)methyl)azo)-, (phenylmethylene)hydrazide (CAS No. 127786-24-7) is a complex molecule that combines features of benzoic acid and hydrazide structures with potential pharmacological applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 503.51 g/mol. The structure includes a benzoic acid moiety, a hydrazide linkage, and a quinazolinyl component, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities:

-

Antimicrobial Activity :

- The compound has been tested against various bacterial strains using the microplate Alamar Blue assay and agar disk diffusion technique. Preliminary results suggest it possesses antibacterial properties, particularly against Gram-positive and Gram-negative bacteria.

-

Anticancer Properties :

- In vitro studies have demonstrated that similar hydrazide derivatives can induce apoptosis in cancer cell lines. For instance, compounds structurally related to this benzoic acid derivative have shown the ability to block the G1 phase of the cell cycle and induce apoptosis through the upregulation of caspases 3 and 7, indicating potential anticancer activity .

-

Toxicological Profile :

- Initial toxicity assessments reveal that some derivatives can induce significant cytotoxic effects in certain cell lines, leading to apoptosis at specific concentrations. This suggests a need for further investigation into the therapeutic index of this compound.

Antimicrobial Studies

A comparative study on the antimicrobial efficacy of various derivatives showed that compounds with similar structural features exhibited varying degrees of activity against Mycobacterium tuberculosis and other bacterial strains. The best-performing compound in related studies inhibited bacterial growth at concentrations as low as 6.25 µg/mL .

Antitumor Activity

In studies focusing on anticancer potential, compounds derived from isoniazid and similar scaffolds were evaluated for their ability to induce cell death in human cancer cell lines. The results indicated that these compounds could effectively disrupt cellular processes leading to apoptosis .

The proposed mechanism by which these compounds exert their effects includes:

- Caspase Activation : Induction of apoptosis via caspase pathways is a common mechanism observed in related compounds.

- Cell Cycle Arrest : Compounds have shown potential to halt cell cycle progression, particularly in the G1 phase, which is critical for cancer therapy .

Data Summary Table

| Property | Value |

|---|---|

| Chemical Name | Benzoic acid, 4-((2-furanyl... |

| CAS Number | 127786-24-7 |

| Molecular Formula | C28H21N7O3 |

| Molecular Weight | 503.51 g/mol |

| Antibacterial Activity | Effective against various strains |

| Antitumor Activity | Induces apoptosis in cancer cells |

| Toxicity | Induces significant cytotoxicity |

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study evaluated the antibacterial activity of synthesized benzoic acid derivatives against clinical strains of Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had superior antibacterial properties compared to standard antibiotics.

- Case Study on Apoptosis Induction :

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds, focusing on substituents, synthesis routes, and biological activities.

Key Findings:

Bioactivity: Hydrazide derivatives (e.g., 4-fluorophenyl-substituted hydrazides) exhibit antimicrobial activity against Gram-positive bacteria and fungi, with MIC values ranging from 8–64 µg/mL . Quinazolinone-containing compounds (e.g., ethyl 2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetate) show broader antimicrobial spectra, including activity against E. coli . The thioxo-thiazolidinone moiety in analogues enhances cytotoxicity in cancer cell lines (IC₅₀: 1.5–5 µM) .

Synthetic Complexity :

- The target compound requires multi-step synthesis , likely involving:

- Formation of the quinazolinone ring via cyclization of anthranilic acid derivatives .

- Azo coupling using diazonium salts .

- Hydrazide condensation with aromatic aldehydes .

Structural Stability: Azo-hydrazide derivatives are prone to hydrolysis under acidic conditions but stable in neutral/basic environments . The quinazolinone ring enhances thermal stability (decomposition temperature >250°C) .

Data Tables

Table 1: Comparative Physicochemical Properties

| Property | Target Compound | 4-Fluorophenyl Hydrazide | Thioxo-thiazolidinone Analogue |

|---|---|---|---|

| Molecular Weight (g/mol) | ~550 (estimated) | 285.28 | 448.49 |

| LogP (Predicted) | 3.8 | 2.1 | 4.5 |

| Water Solubility (mg/L) | <10 | 35 | <5 |

Table 2: Antimicrobial Activity Comparison

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

|---|---|---|---|

| Target Compound | N/A | N/A | N/A |

| 4-Fluorophenyl Hydrazide | 16 | >64 | 32 |

| Quinazolinone-Thioacetate | 8 | 32 | 64 |

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize this azo-hydrazide compound?

Answer:

The synthesis involves three key steps:

Diazotization : A primary amine (e.g., 4,6-disubstituted-2-amino benzothiazol) is treated with NaNO₂ and H₂SO₄ at 0–5°C to form a diazonium salt .

Azo Coupling : The diazonium salt reacts with a phenolic carboxylic acid (e.g., 2-hydroxy-4-substituted benzoic acid) in a slightly alkaline medium to form the azo linkage .

Hydrazide Formation : Activated carboxyl groups (e.g., via thionyl chloride) react with hydrazides, such as phenylmethylene hydrazide, under controlled conditions to form the final product .

Key Reagents : NaNO₂, H₂SO₄, thionyl chloride.

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for quinazolinone, N-H bend for hydrazide) .

- UV-Vis : Confirms π→π* transitions in the azo group (λmax ~400–500 nm) and pH-dependent shifts for pKa determination .

- ¹H-NMR : Resolves aromatic protons (δ 6.5–8.5 ppm) and hydrazide NH signals (δ 9–11 ppm) .

- Elemental Analysis : Validates molecular formula (e.g., C, H, N, S content) .

Advanced: How can reaction conditions be optimized to enhance the yield of the hydrazide coupling step?

Answer:

- Activation of Carboxyl Groups : Use thionyl chloride (SOCl₂) to convert –COOH to acyl chloride, improving reactivity with hydrazides .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling efficiency .

- Temperature Control : Maintain 0–5°C during diazotization to prevent diazonium salt decomposition .

- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress; Rf values correlate with polarity changes .

Advanced: How are contradictions in spectral data resolved for complex azo compounds?

Answer:

- 2D NMR (COSY, HSQC) : Differentiates overlapping aromatic signals and assigns protons to specific substituents .

- Computational Modeling : Density Functional Theory (DFT) predicts IR/NMR spectra to cross-validate experimental data .

- Elemental Analysis : Discrepancies in %C/H/N indicate impurities or incorrect structural assignments .

Basic: How are the pKa values of phenolic and carboxylic protons determined experimentally?

Answer:

- Potentiometric Titration : Measures pH changes during acid/base titration to calculate pKa .

- UV-Vis pH Titration : Monitors absorbance shifts (e.g., azo group’s λmax) at varying pH levels to estimate pKa .

- Data Interpretation : Linear relationships between absorbance and pH (Hammett plots) validate results .

Advanced: What challenges arise when functionalizing graphene oxide (GO) with this compound, and how are they addressed?

Answer:

- Challenges : Poor dispersion of GO in organic solvents; steric hindrance from bulky substituents .

- Solutions :

Basic: What are the thermal stability and decomposition profiles of this compound?

Answer:

- Thermogravimetric Analysis (TGA) : Reveals decomposition steps (e.g., loss of –CO₂ at ~250°C, hydrazide breakdown at ~300°C) .

- DSC : Melting point (236–238°C) and exothermic peaks correlate with thermal events .

Advanced: How can regioselectivity issues in azo coupling be mitigated for asymmetric substrates?

Answer:

- Electronic Effects : Electron-donating groups (e.g., –OH) direct coupling to para positions; steric hindrance from bulky groups favors meta .

- pH Control : Slightly alkaline conditions (pH 8–9) stabilize diazonium intermediates and enhance coupling efficiency .

Basic: What computational tools predict the solubility and partition coefficient (logP) of this compound?

Answer:

- Software : Use ChemAxon’s MarvinSuite or ACD/Labs to calculate logP (predicted ~3.5) .

- Solubility : Molecular dynamics simulations estimate solubility in DMSO > water, aligning with experimental observations .

Advanced: What strategies improve the photostability of the azo group in light-exposed applications?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.